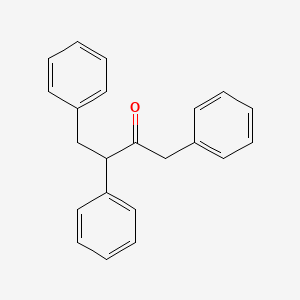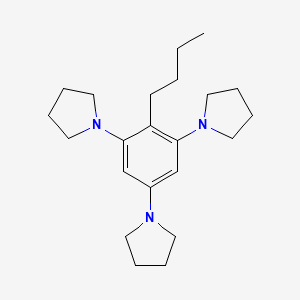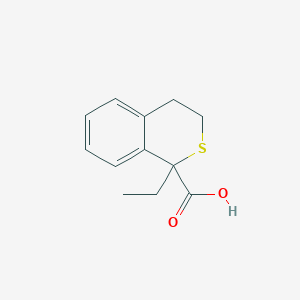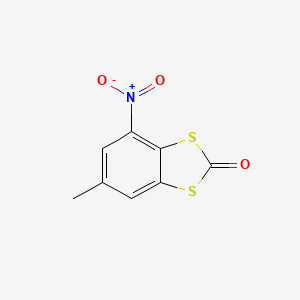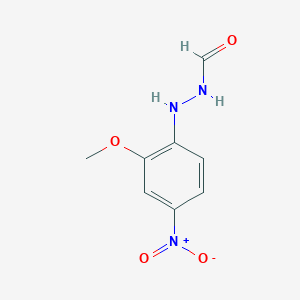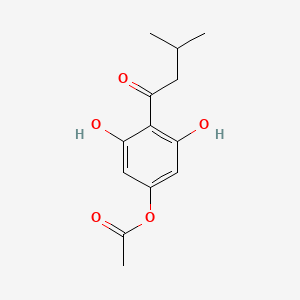
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, an iodopropynyl group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 3-iodoprop-2-yn-1-amine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The iodopropynyl group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of iodopropynyl alcohols or ketones.
Reduction: Formation of iodopropynyl amines or hydrocarbons.
Hydrolysis: Formation of 2,4-dichlorophenoxyacetic acid and corresponding amines.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, while the iodopropynyl group can form covalent bonds with nucleophilic sites on proteins or DNA. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
3-Iodoprop-2-yn-1-amine: A precursor in the synthesis of various iodinated compounds.
N-(2,4-Dichlorophenoxy)acetamide: A related compound with similar applications.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(3-iodoprop-2-yn-1-yl)acetamide is unique due to the combination of its dichlorophenoxy and iodopropynyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propiedades
Número CAS |
62899-24-5 |
|---|---|
Fórmula molecular |
C11H8Cl2INO2 |
Peso molecular |
383.99 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(3-iodoprop-2-ynyl)acetamide |
InChI |
InChI=1S/C11H8Cl2INO2/c12-8-2-3-10(9(13)6-8)17-7-11(16)15-5-1-4-14/h2-3,6H,5,7H2,(H,15,16) |
Clave InChI |
LHUJPGNZJISZMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


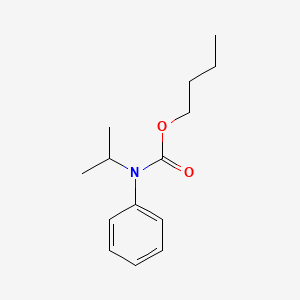

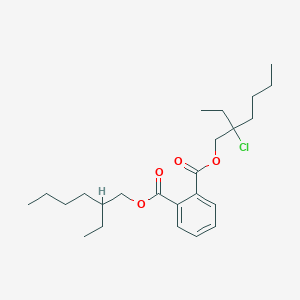

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
